molecular formula C16H18N4O2 B2527321 N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide CAS No. 1061156-57-7

N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Cat. No.: B2527321
CAS No.: 1061156-57-7
M. Wt: 298.346
InChI Key: BCIQBWAXALHMSH-UHFFFAOYSA-N
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Description

N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. This compound features a benzodiazole ring and an oxazole ring, both of which are known for their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide typically involves the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Formation of the Oxazole Ring: The oxazole ring is usually formed by the cyclization of α-hydroxyketones with amides or nitriles in the presence of dehydrating agents such as phosphorus oxychloride.

    Coupling of the Rings: The benzodiazole and oxazole rings are then coupled through a propanamide linker. This step often involves the use of coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted benzodiazole or oxazole derivatives.

Scientific Research Applications

N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1H-1,3-benzothiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
  • N-[(1H-1,3-benzimidazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide

Uniqueness

N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide is unique due to the specific combination of benzodiazole and oxazole rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-10-12(11(2)22-20-10)7-8-16(21)17-9-15-18-13-5-3-4-6-14(13)19-15/h3-6H,7-9H2,1-2H3,(H,17,21)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIQBWAXALHMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NCC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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